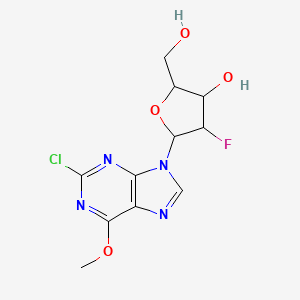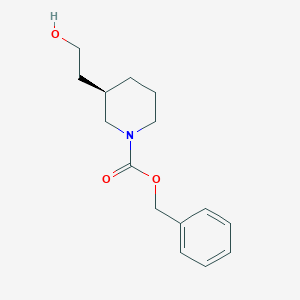![molecular formula C27H31ClFNO6 B12103782 (R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione](/img/structure/B12103782.png)
(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione is a complex organic compound that features a variety of functional groups, including a Boc-protected amine, a biphenyl moiety, and a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through Suzuki coupling reactions, where a boronic acid reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Boc-Protected Amine: The Boc-protected amine can be introduced via nucleophilic substitution reactions, where the amine group replaces a leaving group on the biphenyl structure.
Formation of the Dioxane Ring: The dioxane ring can be synthesized through cyclization reactions involving diols and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or biphenyl moieties, using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the carbonyl groups in the dioxane ring, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the biphenyl moiety, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or catalytic).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, reduction could yield alcohols, and substitution could yield various functionalized biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound could be used to study the effects of its various functional groups on biological systems. For example, the Boc-protected amine could be deprotected to yield a free amine, which could then interact with biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its biphenyl moiety and dioxane ring are common features in many bioactive molecules, suggesting potential pharmacological activity.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structural features could impart desirable properties to materials or other chemical products.
作用機序
The mechanism of action of ®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc-protected amine could be deprotected to yield a free amine, which could then form hydrogen bonds or electrostatic interactions with biological targets. The biphenyl moiety could engage in hydrophobic interactions, while the dioxane ring could provide structural rigidity.
類似化合物との比較
Similar Compounds
®-5-[2-(Amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione: Similar structure but without the Boc protection on the amine group.
®-5-[2-(Boc-amino)-3-(4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione: Similar structure but without the chloro and fluoro substituents on the biphenyl moiety.
Uniqueness
The uniqueness of ®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione lies in its combination of functional groups and structural features. The presence of the Boc-protected amine, chloro and fluoro substituents on the biphenyl moiety, and the dioxane ring make it a versatile and potentially valuable compound for various applications.
特性
分子式 |
C27H31ClFNO6 |
|---|---|
分子量 |
520.0 g/mol |
IUPAC名 |
tert-butyl N-[1-[4-(5-chloro-2-fluorophenyl)phenyl]-3-(2,2,5-trimethyl-4,6-dioxo-1,3-dioxan-5-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C27H31ClFNO6/c1-25(2,3)36-24(33)30-19(15-27(6)22(31)34-26(4,5)35-23(27)32)13-16-7-9-17(10-8-16)20-14-18(28)11-12-21(20)29/h7-12,14,19H,13,15H2,1-6H3,(H,30,33) |
InChIキー |
VDKSOVQIIRESJX-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(C(=O)O1)(C)CC(CC2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)F)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)







![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)




